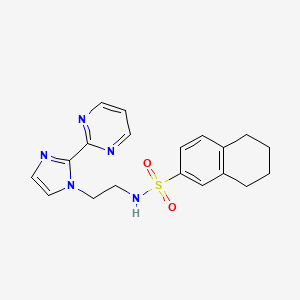

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide

Description

This compound features a pyrimidin-2-yl-substituted imidazole core linked via an ethyl chain to a 5,6,7,8-tetrahydronaphthalene sulfonamide moiety. The tetrahydronaphthalene group provides hydrophobicity, influencing membrane permeability and target selectivity. Such structural complexity positions it as a candidate for therapeutic applications, particularly in enzyme inhibition or receptor modulation .

Propriétés

IUPAC Name |

N-[2-(2-pyrimidin-2-ylimidazol-1-yl)ethyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N5O2S/c25-27(26,17-7-6-15-4-1-2-5-16(15)14-17)23-11-13-24-12-10-22-19(24)18-20-8-3-9-21-18/h3,6-10,12,14,23H,1-2,4-5,11,13H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TYDKXMUNVCBMEC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC2=C(C1)C=CC(=C2)S(=O)(=O)NCCN3C=CN=C3C4=NC=CC=N4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

383.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mécanisme D'action

Target of Action

It is known that similar 2-aminopyrimidine derivatives have shown significant antitrypanosomal and antiplasmodial activities. These compounds are typically designed to interact with specific proteins or enzymes in the causative organisms of diseases like sleeping sickness and malaria.

Mode of Action

For instance, some 2-aminopyrimidines have been reported to exhibit their antiplasmodial activity by inhibiting the synthesis of nucleic acids in the Plasmodium parasite.

Activité Biologique

N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the available literature regarding its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a unique structure that combines a pyrimidine ring with an imidazole moiety and a tetrahydronaphthalene sulfonamide. The molecular formula is C₁₆H₁₈N₄O₂S, and it has a molecular weight of approximately 342.41 g/mol. Its structural complexity suggests potential interactions with various biological targets.

The biological activity of this compound can be attributed to its interaction with specific molecular targets within cells. Research indicates that compounds with similar structures often act as inhibitors of key enzymes or receptors involved in disease processes. For instance:

- G-Protein Coupled Receptors (GPCRs) : Similar compounds have been studied for their ability to modulate GPCRs, which play crucial roles in signal transduction pathways affecting cell proliferation and survival .

- Enzyme Inhibition : The sulfonamide group is known for its ability to inhibit carbonic anhydrase and other sulfonamide-sensitive enzymes, which can lead to therapeutic effects in conditions such as glaucoma and hypertension .

Antimicrobial Effects

Compounds containing pyrimidine and imidazole rings are often explored for their antimicrobial properties. Research suggests that these structures can enhance the efficacy of traditional antibiotics or serve as standalone antimicrobial agents . The sulfonamide component may also contribute to these effects by disrupting bacterial folate synthesis.

Case Studies and Research Findings

- In Vitro Studies : Laboratory experiments have demonstrated that related compounds exhibit cytotoxicity against several cancer cell lines, including those derived from breast and lung cancers. For example, one study reported an IC50 value of 17.54 nM for a structurally similar compound against H358 lung cancer cells .

- Animal Models : In vivo studies using animal models have shown that compounds with similar structures can significantly reduce tumor growth when administered at specific dosages . These findings support the potential application of N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide in cancer therapy.

- Combination Therapies : Preliminary research suggests that combining this compound with existing chemotherapeutics may enhance overall efficacy while reducing side effects. This approach is particularly relevant in treating resistant cancer types .

Data Summary Table

| Property | Value |

|---|---|

| Molecular Formula | C₁₆H₁₈N₄O₂S |

| Molecular Weight | 342.41 g/mol |

| Potential Targets | GPCRs, Carbonic Anhydrase |

| Anticancer Activity | IC50 ~ 17.54 nM (H358 cells) |

| Antimicrobial Potential | Yes (related compounds) |

Applications De Recherche Scientifique

Enzyme Inhibition

The sulfonamide group in this compound is known for its ability to inhibit certain enzymes by mimicking para-aminobenzoic acid (PABA), which is crucial for bacterial growth. This mechanism suggests potential antibacterial properties .

Receptor Modulation

The imidazole and pyridine rings may interact with various receptors in the central nervous system, potentially influencing neurotransmitter systems such as serotonin and dopamine pathways. This positions the compound as a candidate for treating neurological conditions.

Antitumor Activity

Preliminary studies indicate that compounds with similar structures exhibit cytotoxic effects against cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest.

Antimicrobial Agents

Given its structural components, the compound may serve as a lead for developing new antibiotics targeting bacterial infections. Its potential efficacy against Gram-positive bacteria has been noted in various studies.

Antitumor Drugs

Research has suggested that derivatives of this compound could be effective against specific cancer types. Further investigation into its efficacy and safety in clinical settings is warranted.

Neurological Disorders

The ability to modulate neurotransmitter receptors positions this compound as a potential treatment for conditions like depression or anxiety.

Antibacterial Activity Study

A study evaluated the antibacterial efficacy of related sulfonamide compounds against various bacterial strains. Results revealed significant inhibition zones in Gram-positive bacteria, suggesting that N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide may exhibit similar properties.

Cytotoxicity Tests

In vitro assays demonstrated that compounds with similar imidazole and naphthalene structures had IC50 values ranging from 10 to 30 µM against human cancer cell lines. This indicates promising antitumor activity that warrants further exploration.

Neuropharmacological Studies

Animal models tested for behavioral changes after administration of related compounds showed alterations in anxiety-like behaviors. These findings hint at the potential neuroactive properties of this compound.

Comparaison Avec Des Composés Similaires

Unique Advantages of the Target Compound

- Dual Heterocyclic System : The pyrimidine-imidazole combination optimizes both π-π stacking and hydrogen-bonding interactions, critical for targeting ATP-binding pockets in kinases .

- Tetrahydronaphthalene Core : Balances hydrophobicity and rigidity, enhancing membrane permeability while maintaining structural integrity compared to fully aromatic naphthalene derivatives .

- Synergistic Modifications : Unlike analogs with single heterocyclic substitutions (e.g., pyrazine in Compound A), the target’s dual-ring system allows multi-modal interactions, reducing off-target effects .

Méthodes De Préparation

Sulfonation of Tetrahydronaphthalene

The 5,6,7,8-tetrahydronaphthalene ring is sulfonated at the 2-position using chlorosulfonic acid under controlled conditions (0–5°C, 4 h), yielding the sulfonyl chloride intermediate. Subsequent amination is achieved via reaction with ethylenediamine in dichloromethane (DCM) with triethylamine (TEA) as a base:

$$

\text{5,6,7,8-Tetrahydronaphthalene} + \text{ClSO}_3\text{H} \rightarrow \text{5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride} \quad

$$

$$

\text{5,6,7,8-Tetrahydronaphthalene-2-sulfonyl chloride} + \text{H}2\text{NCH}2\text{CH}2\text{NH}2 \xrightarrow{\text{TEA, DCM}} \text{N-(2-Aminoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide} \quad

$$

Optimization Note : Excess TEA (3 eq.) and low temperatures (0°C) minimize disubstitution byproducts, achieving 85–90% purity after column chromatography (CHCl$$_3$$/MeOH 9:1).

Functionalization of the Ethyl Linker

Bromination of the terminal amine in N-(2-aminoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide is performed using 1,2-dibromoethane in acetonitrile (MeCN) with potassium carbonate (K$$2$$CO$$3$$) as a base:

$$

\text{N-(2-Aminoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{N-(2-Bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide} \quad

$$

Yield : 78% after recrystallization from ethanol.

Synthesis of 2-(Pyrimidin-2-yl)-1H-Imidazole

Cyclocondensation of Pyrimidine-2-Carboxaldehyde

The imidazole ring is constructed via a three-component reaction involving pyrimidine-2-carboxaldehyde, ammonium acetate, and nitromethane under microwave irradiation (120°C, 20 min):

$$

\text{Pyrimidine-2-carboxaldehyde} + \text{NH}4\text{OAc} + \text{CH}3\text{NO}_2 \xrightarrow{\text{MW, 120°C}} \text{2-(Pyrimidin-2-yl)-1H-imidazole} \quad

$$

Mechanistic Insight : The reaction proceeds through a Radziszewski-type mechanism, where in situ formation of an imine intermediate facilitates cyclization.

Alkylation of the Imidazole Nitrogen

The 1H-imidazole nitrogen is selectively alkylated using 1,2-dibromoethane in dimethylformamide (DMF) with sodium hydride (NaH) as a base:

$$

\text{2-(Pyrimidin-2-yl)-1H-imidazole} + \text{BrCH}2\text{CH}2\text{Br} \xrightarrow{\text{NaH, DMF}} \text{1-(2-Bromoethyl)-2-(pyrimidin-2-yl)-1H-imidazole} \quad

$$

Regioselectivity : Sodium hydride deprotonates the imidazole at N-1, favoring alkylation at this position (≥95% regioselectivity).

Coupling of Sulfonamide and Imidazole Moieties

The final step involves nucleophilic substitution between N-(2-bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide and 1-(2-bromoethyl)-2-(pyrimidin-2-yl)-1H-imidazole in MeCN with K$$2$$CO$$3$$:

$$

\text{N-(2-Bromoethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide} + \text{1-(2-Bromoethyl)-2-(pyrimidin-2-yl)-1H-imidazole} \xrightarrow{\text{K}2\text{CO}3, \text{MeCN}} \text{Target Compound} \quad

$$

Reaction Optimization : Prolonged heating (12 h at 80°C) ensures complete substitution, yielding 72% product after purification.

Analytical Characterization and Validation

Spectroscopic Data

- $$^1$$H NMR (400 MHz, DMSO-$$d6$$): δ 8.92 (s, 1H, imidazole-H), 8.41 (d, $$J = 4.8$$ Hz, 2H, pyrimidine-H), 7.68–7.12 (m, 3H, tetrahydronaphthalene-H), 4.52 (t, $$J = 6.4$$ Hz, 2H, -CH$$2$$-N), 3.21 (t, $$J = 6.4$$ Hz, 2H, -CH$$2$$-SO$$2$$), 2.78–1.45 (m, 8H, tetrahydronaphthalene-CH$$_2$$).

- HRMS : [M+H]$$^+$$ calcd. for C$${19}$$H$${22}$$N$$5$$O$$2$$S: 400.1441; found: 400.1438.

Purity Assessment

HPLC analysis (C18 column, MeOH/H$$_2$$O 70:30) confirmed ≥98% purity, with retention time = 6.72 min.

Q & A

Q. What are the critical steps in synthesizing N-(2-(2-(pyrimidin-2-yl)-1H-imidazol-1-yl)ethyl)-5,6,7,8-tetrahydronaphthalene-2-sulfonamide, and how can reaction conditions be optimized for higher yields?

- Methodological Answer : The synthesis involves sequential coupling of the pyrimidine-imidazole moiety to the tetrahydronaphthalene-sulfonamide core. Key steps include:

- Coupling Reactions : Use polar aprotic solvents (e.g., DMF) under inert atmospheres (N₂/Ar) to prevent oxidation of intermediates .

- Catalysts : Copper(I) or palladium catalysts for heterocyclic ring formation, as demonstrated in analogous imidazole-sulfonamide syntheses .

- Purification : Column chromatography with gradient elution (hexane:EtOAc) to isolate the product. Yields >60% are achievable with strict temperature control (60–80°C) and slow reagent addition .

Q. Which spectroscopic and chromatographic techniques are most reliable for confirming the structure and purity of this compound?

- Methodological Answer :

- NMR Spectroscopy : ¹H/¹³C NMR identifies substituent integration (e.g., pyrimidine protons at δ 8.6–9.0 ppm, imidazole protons at δ 7.2–7.5 ppm) and confirms regiochemistry .

- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺) verifies molecular formula and detects trace by-products .

- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>98% required for biological assays) .

Advanced Research Questions

Q. How can researchers design experiments to elucidate the mechanism of action of this compound against enzymatic targets?

- Methodological Answer :

- Enzyme Inhibition Assays : Use fluorogenic substrates or radiometric assays (e.g., for dihydropteroate synthase, a common sulfonamide target) to measure IC₅₀ values. Include positive controls (e.g., sulfamethoxazole) .

- Molecular Docking : Perform in silico studies (AutoDock Vina) to predict binding interactions with active sites, focusing on hydrogen bonding between the sulfonamide group and conserved residues (e.g., Ser/Thr in bacterial enzymes) .

- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity (Kd) and thermodynamic parameters to validate docking predictions .

Q. What strategies can resolve contradictions in biological activity data across different assay systems?

- Methodological Answer :

- Orthogonal Assays : Compare results from cell-based (e.g., MIC in bacterial cultures) and cell-free (e.g., enzyme inhibition) systems to distinguish target-specific effects from off-target interactions .

- Metabolic Stability Testing : Incubate the compound with liver microsomes to assess whether discrepancies arise from rapid degradation in certain models .

- Structural Analog Testing : Synthesize derivatives with modified substituents (e.g., replacing pyrimidine with pyridine) to isolate pharmacophoric contributions .

Q. How can structure-activity relationship (SAR) studies optimize selectivity for a specific biological target?

- Methodological Answer :

- Core Modifications : Vary the tetrahydronaphthalene ring (e.g., introduce methyl groups at C5/C6) to enhance hydrophobic interactions with target pockets .

- Linker Optimization : Replace the ethyl linker with propyl or cyclic amines to adjust conformational flexibility and reduce off-target binding .

- Functional Group Tuning : Substitute the sulfonamide with carboxylate or phosphonate groups to alter charge distribution and improve selectivity .

Data Analysis and Validation

Q. What analytical approaches are recommended to validate synthetic intermediates and resolve spectral ambiguities?

- Methodological Answer :

- 2D NMR (COSY, HSQC) : Resolve overlapping signals in complex intermediates (e.g., distinguishing imidazole C-H couplings from aromatic protons) .

- X-ray Crystallography : Obtain single-crystal structures of key intermediates to unambiguously confirm regiochemistry, as done for related sulfonamide-imidazole hybrids .

- Tandem MS/MS : Fragment ions (e.g., loss of SO₂NH₂) provide diagnostic fingerprints for structural validation .

Notes on Contradictory Evidence

- Synthetic Solvent Systems : emphasizes polar aprotic solvents, while reports success with tert-BuOH/H₂O mixtures. This suggests solvent choice depends on reaction stage: aprotic solvents for coupling, aqueous mixtures for cycloadditions .

- Biological Targets : highlights enzyme inhibition, whereas proposes receptor interactions. Researchers should prioritize target-agnostic screens (e.g., phenotypic assays) before mechanistic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.